2-(Pyridin-3-yloxy)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yloxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(11)5-12-6-2-1-3-9-4-6/h1-4H,5,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBJAWTESSUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyridin 3 Yloxy Acetohydrazide and Its Analogues
Strategies for Ether Linkage Formation
The creation of the ether bond between the pyridine (B92270) ring and the acetohydrazide precursor is a foundational step in the synthesis of this class of compounds.
Alkylation Reactions Utilizing Substituted Pyridyloxyl Precursors
A common and effective method for forming the ether linkage is through the alkylation of a substituted pyridyloxyl precursor. This typically involves the reaction of a 3-hydroxypyridine (B118123) derivative with a suitable halo-acetyl compound. For instance, the synthesis of ethyl 2-(pyridin-3-yloxy)acetate can be achieved by reacting 3-hydroxypyridine with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. nih.gov This reaction, often carried out in a suitable solvent such as ethanol (B145695), facilitates the nucleophilic substitution of the halide by the deprotonated hydroxyl group of the pyridine. nih.gov
Formation of the Acetohydrazide Moiety
The final key step in the synthesis of the target compound is the conversion of an ester precursor into the desired acetohydrazide.
Hydrazinolysis of Ester Precursors
The most widely employed method for forming the acetohydrazide group is the hydrazinolysis of a corresponding ester precursor, such as ethyl 2-(pyridin-3-yloxy)acetate. nih.govnih.gov This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol. nih.govnih.gov The reaction is typically conducted at room temperature or with gentle heating to drive it to completion. nih.gov For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide was successfully synthesized by the hydrazinolysis of its ethyl thioacetate (B1230152) precursor using an excess of 85% hydrazine hydrate in ethanol at room temperature. nih.govnih.govsrce.hr Similarly, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide was prepared by refluxing the corresponding ester with hydrazine hydrate in absolute ethanol. nih.gov
Advancements in Green Chemistry for Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods.
Sonochemical Fabrication Techniques
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a promising green chemistry approach. This technique can enhance reaction rates, improve yields, and often allows for milder reaction conditions. nih.gov The use of ultrasonic irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including fulleropyrazolines and 2-arylbenzothiazoles, demonstrating its potential for the efficient and green synthesis of complex molecules. sharif.eduresearchgate.net While specific applications to 2-(pyridin-3-yloxy)acetohydrazide are still emerging, the principles of sonochemistry offer a viable pathway to greener synthetic routes for this compound and its derivatives. nih.gov
Synthetic Approaches to Specific Derivatives of the 2-(Pyridinyloxy)acetohydrazide Scaffold
Synthesis of 2-(2-Methylpyridin-3-yloxy)acetohydrazide
The synthesis of 2-(2-methylpyridin-3-yloxy)acetohydrazide originates from the precursor 3-hydroxy-2-methylpyridine (B140910). While a specific publication detailing the direct conversion to the acetohydrazide was not identified in the searched literature, the established and standard synthetic route for this class of compounds involves a two-step process.
First, the precursor 3-hydroxy-2-methylpyridine is reacted with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate and a suitable solvent like acetone (B3395972) or DMF. This reaction yields the intermediate, ethyl 2-(2-methylpyridin-3-yloxy)acetate. The second step is the hydrazinolysis of this ester. The ethyl 2-(2-methylpyridin-3-yloxy)acetate intermediate is refluxed with hydrazine hydrate in a solvent such as ethanol. This reaction substitutes the ethoxy group of the ester with a hydrazinyl group, forming the final 2-(2-methylpyridin-3-yloxy)acetohydrazide product. The precursor, 3-hydroxy-2-methylpyridine, is a known compound used in the synthesis of pyrimidines and can be synthesized through methods like the ring-opening and subsequent closing of a furan (B31954) ring. guidechem.commedchemexpress.comsigmaaldrich.com
Table 1: Postulated Synthetic Pathway for 2-(2-Methylpyridin-3-yloxy)acetohydrazide
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 3-Hydroxy-2-methylpyridine | Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(2-methylpyridin-3-yloxy)acetate |
| 2 | Ethyl 2-(2-methylpyridin-3-yloxy)acetate | Hydrazine hydrate, Ethanol | 2-(2-Methylpyridin-3-yloxy)acetohydrazide |
Synthetic Pathways to 2-(3-Cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide and Related Analogues
The synthesis of 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide is a well-documented process that serves as a template for many similar analogues. nih.gov The synthesis begins with a precursor such as 2-oxo-4-(pyridin-3-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov
The first step is the alkylation of this pyridinone precursor. It is treated with ethyl bromoacetate (B1195939) in a suitable solvent, which results in the formation of the corresponding ester, ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetate. nih.gov
The final step is hydrazinolysis. The ethyl ester intermediate is refluxed with hydrazine hydrate (99%) in absolute ethanol for several hours. After the reaction, the mixture is cooled and poured onto water. The resulting precipitate is then filtered, dried, and recrystallized from ethanol to yield the final product, 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide, as yellow crystals. prepchem.com This compound is then often used as a starting material for the synthesis of further derivatives like pyrazoles and Schiff bases. nih.govprepchem.comprepchem.com
Table 2: Synthesis of 2-(3-Cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2-oxo-4-(pyridin-3-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Ethyl bromoacetate | Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetate |
| 2 | Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetate | Hydrazine hydrate, Ethanol | 2-(3-Cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide |
Preparation of 2-((3-Cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide
The title compound is utilized as a key starting material for the synthesis of novel nicotinonitrile derivatives with potential anticancer activity. guidechem.comnih.gov While the direct synthesis of this specific acetohydrazide is not detailed in the provided results, its preparation follows the established two-step methodology common to this family of compounds.
The synthesis would commence with the corresponding pyridin-2-one precursor, namely 2-hydroxy-3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridine . This precursor would first be alkylated using ethyl chloroacetate or ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetate . Subsequently, this ester intermediate would undergo hydrazinolysis by refluxing with hydrazine hydrate in ethanol to yield the final product, 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide . guidechem.comnih.gov This final compound serves as a synthon for creating a variety of heterocyclic systems, including pyrazoles, oxadiazoles, and thiazolidinones. guidechem.comnih.gov
Table 3: Postulated Synthetic Pathway for 2-((3-Cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide
| Step | Starting Material (Postulated) | Reagents | Intermediate/Product |
| 1 | 2-Hydroxy-3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridine | Ethyl haloacetate (e.g., ethyl bromoacetate), Base | Ethyl 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetate |
| 2 | Ethyl 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetate | Hydrazine hydrate, Ethanol | 2-((3-Cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide |
Generation of 2-[3-Cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetohydrazide
A direct synthetic protocol for 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetohydrazide was not found in the searched literature. However, the synthesis is expected to proceed via the highly conserved two-step pathway observed for analogous 2-oxy-acetohydrazide derivatives.
The logical precursor for this synthesis is the corresponding hydroxypyridine, 2-hydroxy-3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridine . The synthesis would involve the O-alkylation of this precursor with an ethyl haloacetate (e.g., ethyl chloroacetate) and a base (e.g., K₂CO₃) in a solvent like DMF to produce the ester intermediate, ethyl 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetate . The final step would be the hydrazinolysis of this ester with hydrazine hydrate in refluxing ethanol. This general approach is robust and widely applied for synthesizing a vast array of substituted pyridine-oxy-acetohydrazides.
Table 4: Postulated Synthetic Pathway for 2-[3-Cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetohydrazide
| Step | Starting Material (Postulated) | Reagents | Intermediate/Product |
| 1 | 2-Hydroxy-3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridine | Ethyl haloacetate, Base | Ethyl 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetate |
| 2 | Ethyl 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetate | Hydrazine hydrate, Ethanol | 2-[3-Cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetohydrazide |
Methodologies for 2-(Pyridin-2-yl)oxy)acetohydrazide and its Hybrid Constructs
The synthesis of the parent compound, 2-((pyridin-2-yl)oxy)acetohydrazide, follows the standard two-step procedure. The synthesis begins with 2-hydroxypyridine, which is first reacted with an ethyl haloacetate to form the key intermediate, ethyl 2-((pyridin-2-yl)oxy)acetate. This ester is then converted to the final acetohydrazide product by reaction with hydrazine hydrate.
A related hybrid construct, (E)-2-(4-chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide, is synthesized via a three-step process. google.com First, 4-chlorophenoxyacetic acid is esterified by refluxing in ethanol with sulfuric acid as a catalyst to produce ethyl(4-chlorophenoxy)acetate. google.com This ester is then converted to 2-(4-chlorophenoxy)acetohydrazide (B1349058) by refluxing with hydrazine hydrate. google.com Finally, this acetohydrazide is condensed with 4-pyridinecarboxaldehyde (B46228) by refluxing in an ethanol/water mixture to yield the final Schiff base product. google.com Similarly, novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) are synthesized, starting with the reaction of the acetate (B1210297) with various isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can be further cyclized. mdpi.com
Table 5: Synthetic Pathway for 2-((pyridin-2-yl)oxy)acetohydrazide and a Hybrid Derivative
| Product | Step | Starting Material | Reagents | Intermediate/Product |
| 2-((pyridin-2-yl)oxy)acetohydrazide (Postulated) | 1 | 2-Hydroxypyridine | Ethyl haloacetate, Base | Ethyl 2-((pyridin-2-yl)oxy)acetate |
| 2 | Ethyl 2-((pyridin-2-yl)oxy)acetate | Hydrazine hydrate | 2-((pyridin-2-yl)oxy)acetohydrazide | |
| (E)-2-(4-chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide google.com | 1 | 4-Chlorophenoxyacetic acid | Ethanol, H₂SO₄ | Ethyl(4-chlorophenoxy)acetate |
| 2 | Ethyl(4-chlorophenoxy)acetate | Hydrazine hydrate | 2-(4-chlorophenoxy)acetohydrazide | |
| 3 | 2-(4-chlorophenoxy)acetohydrazide | 4-Pyridinecarboxaldehyde | (E)-2-(4-chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide |
Other Relevant Pyridine-Oxy-Acetohydrazide Derivative Syntheses
A variety of other pyridine-oxy-acetohydrazide derivatives are synthesized using methodologies that build upon the core principles of alkylation and hydrazinolysis.
The synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide begins with a multi-component reaction. A mixture of acetyl thiophene, 4-methoxybenzaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate are refluxed in ethanol to yield a pyridinone precursor. bohrium.compharmainfo.in This precursor is then converted to the final acetohydrazide, presumably through the standard two-step alkylation and hydrazinolysis sequence.
For fused ring systems, such as 2-(3-cyano-7,8-dihydro-4-(5-methyl-furan-2-yl)pyrano[4,3-b]pyridin-1(5H)-yl)acetohydrazide , the synthesis starts from 2,5,7,8-tetrahydro-4-(5-methylfuran-2-yl)-2-oxo-1H-pyrano[4,3-b]pyridine-3-carbonitrile. This starting material is treated with bromoethylacetate to give an ester intermediate, which then undergoes hydrazinolysis to yield the final product. mdpi.com
Analogues where the oxygen linker is replaced by sulfur, such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide , are also reported. Its synthesis involves the hydrazinolysis of the corresponding ethyl thioacetate precursor using an excess of hydrazine hydrate in ethanol at room temperature. sigmaaldrich.comresearchgate.net
Even non-pyridine cores like coumarins are used to create analogous structures. 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide is obtained via the hydrazinolysis of ethyl 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetate with hydrazine hydrate in refluxing ethanol. nih.gov This demonstrates the broad applicability of the hydrazinolysis of an acetate ester as a reliable method for producing the acetohydrazide functional group across various heterocyclic scaffolds.
Table 6: Synthesis of Various Pyridine-Oxy-Acetohydrazide Analogues
| Product Name | Starting Material | Key Steps/Reagents |
| 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide bohrium.compharmainfo.in | Acetyl thiophene, 4-Methoxybenzaldehyde, Ethyl cyanoacetate, Ammonium acetate | 1. Multi-component reaction to form pyridinone. 2. Alkylation and Hydrazinolysis. |
| 2-(3-cyano-7,8-dihydro-4-(5-methyl-furan-2-yl)pyrano[4,3-b]pyridin-1(5H)-yl)acetohydrazide mdpi.com | 2,5,7,8-tetrahydro-4-(5-methylfuran-2-yl)-2-oxo-1H-pyrano[4,3-b]pyridine-3-carbonitrile | 1. Reaction with bromoethylacetate. 2. Hydrazinolysis. |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide sigmaaldrich.comresearchgate.net | Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate | Hydrazinolysis with hydrazine hydrate in ethanol. |
| 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide nih.gov | Ethyl 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetate | Hydrazinolysis with hydrazine hydrate in ethanol. |
Derivatization Reactions and Subsequent Functional Group Transformations of 2 Pyridin 3 Yloxy Acetohydrazide and Its Analogues
Condensation Reactions for Hydrazone and Schiff Base Formation
The primary amino group of the hydrazide functionality in 2-(pyridin-3-yloxy)acetohydrazide and its analogues serves as a potent nucleophile, readily reacting with the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically carried out in a suitable solvent like ethanol (B145695) and often catalyzed by a few drops of acid, results in the formation of hydrazones and Schiff bases. nih.govnih.gov These products are not merely derivatives but are crucial intermediates for further synthetic elaborations, including the synthesis of various heterocyclic compounds. researchgate.net
The general mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of hydrazones. nih.govchim.it A wide range of aromatic and heteroaromatic aldehydes can be employed in this reaction, leading to a library of N-substituted hydrazones with varied electronic and steric properties. researchgate.netmdpi.com
For instance, analogues of this compound, such as 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, have been successfully condensed with various aldehydes like 3-pyridine carboxaldehyde and vanillin (B372448) in the presence of acetic acid to yield the corresponding Schiff bases. researchgate.net Similarly, isonicotinic hydrazide, a structural isomer, readily reacts with substituted benzaldehydes to form hydrazone derivatives in excellent yields. nih.gov
Table 1: Examples of Hydrazone and Schiff Base Formation from Acetohydrazide Analogues
| Starting Hydrazide Analogue | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |
| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | 3-Pyridine carboxaldehyde | Acetic acid, reflux | Schiff Base | researchgate.net |
| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | Vanillin | Acetic acid, reflux | Schiff Base | researchgate.net |
| Isonicotinic hydrazide | 4-Hydroxy-3-methoxy-benzaldehyde (Vanillin) | Ethanol, acetic acid, reflux | Hydrazone | nih.gov |
| 2-Cyanoacetohydrazide | 3-Acetylpyridine | 1,4-Dioxane, reflux | Hydrazone | nih.gov |
| 2-(Pyrimidin-2-ylthio)acetohydrazide | Various phenacyl bromides | Nucleophilic substitution | Substituted hydrazones | organic-chemistry.org |
Cyclization Reactions Yielding Fused Heterocyclic Ring Systems (e.g., Pyrazole (B372694), Oxadiazole, Thiazolidinone)
The derivatized products from condensation reactions, as well as the parent hydrazide, are valuable precursors for intramolecular and intermolecular cyclization reactions, leading to the formation of stable five- and six-membered heterocyclic rings. These ring systems are prevalent in pharmacologically active compounds.
Pyrazoles: Pyrazole rings can be synthesized from acetohydrazide derivatives through several routes. One common method involves the reaction of the hydrazide with β-dicarbonyl compounds, such as acetylacetone (B45752). For example, nicotinonitrile-based acetohydrazides react with acetylacetone to yield pyrazole derivatives. naturalspublishing.com The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remains a fundamental approach. mdpi.comnih.gov More contemporary methods include the copper-catalyzed cascade reactions of saturated ketones with hydrazines. researchgate.net
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring system is readily accessible from this compound and its analogues. A widely used method involves the cyclization of the acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, which leads to the formation of a 5-thioxo-1,3,4-oxadiazole derivative. organic-chemistry.org Another common approach is the dehydrative cyclization of diacylhydrazines, which can be formed by reacting the starting hydrazide with an acyl chloride, using reagents like phosphorus oxychloride or thionyl chloride. ijper.orgresearchgate.net
Thiazolidinones: Thiazolidin-4-ones are typically synthesized from the Schiff bases derived from this compound. The reaction involves the cycloaddition of thioglycolic acid to the C=N bond of the Schiff base. researchgate.netnih.gov This reaction proceeds via nucleophilic attack of the sulfur atom on the imine carbon, followed by intramolecular cyclization. This method has been applied to a variety of Schiff bases derived from different heterocyclic hydrazides to produce a range of thiazolidinone derivatives. researchgate.netsysrevpharm.org
Table 2: Examples of Cyclization Reactions Leading to Heterocyclic Systems
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| 2-(4-(6-Phenyl-3-cyano-pyridin-2-yloxy)-phenyl)-acetohydrazide analogue | Acetylacetone | Pyrazole derivative | naturalspublishing.com |
| 2-(Pyrimidin-2-ylthio)acetohydrazide | Carbon disulfide, KOH | 5-Thioxo-1,3,4-oxadiazole | organic-chemistry.org |
| Schiff base of 2-(thioacetyl hydrazide)benzothiazole | Thioglycolic acid | Thiazolidin-4-one | nih.gov |
| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | Acetylacetone | Pyrazole derivative | researchgate.net |
| Hydrazide derivative | Phenylisothiocyanate, then cyclization | Triazolethione derivative | researchgate.net |
Explorations of Reactivity with Diverse Electrophilic and Nucleophilic Reagents
Beyond condensation and cyclization, the this compound scaffold exhibits reactivity towards a range of electrophilic and nucleophilic reagents, further expanding its synthetic utility.
The nucleophilic character of the hydrazide moiety allows it to react with various electrophiles. For instance, the reaction with isothiocyanates yields thiosemicarbazide (B42300) derivatives. These intermediates can then be cyclized to form triazole or thiadiazole rings. researchgate.net Another example is the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, which leads to the formation of N-sulfonylated hydrazides. nih.gov
The pyridine (B92270) nitrogen in the this compound molecule can also participate in reactions. While the pyridine ring is generally considered electron-deficient, the oxygen linker can influence its reactivity. The nitrogen atom can be protonated or complexed with Lewis acids, which in turn can activate the ring towards certain transformations. clockss.org Although direct electrophilic substitution on the pyridine ring can be challenging, derivatization of the nitrogen, for example, to an N-oxide, can facilitate such reactions. clockss.org
Table 3: Reactivity with Various Reagents
| Starting Hydrazide Analogue | Reagent | Product Type | Reference |
| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | p-Toluenesulfonyl chloride | N-Sulfonylated hydrazide | nih.gov |
| Quinolone-based acetohydrazide | Isothiocyanate derivatives | N,N-Disubstituted thioureas | researchgate.net |
| 2-(Pyrimidin-2-ylthio)acetohydrazide | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thione | organic-chemistry.org |
| Pyridine | n-Butyllithium, then electrophile (e.g., benzaldehyde) | 2-Substituted pyridine | clockss.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Pyridin-3-yloxy)acetohydrazide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the different types of protons present. The protons of the pyridine (B92270) ring usually appear as a complex multiplet in the aromatic region, generally between δ 7.30 and 8.50 ppm. The methylene (B1212753) (-CH₂-) protons adjacent to the ether oxygen and the carbonyl group show a characteristic singlet around δ 4.65 ppm. The protons of the hydrazide functional group (-NHNH₂) give rise to two separate signals: a broad singlet for the -NH₂ protons around δ 4.40 ppm and another broad singlet for the -NH- proton at approximately δ 9.45 ppm. The integration of these signals confirms the number of protons in each chemical environment.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon (C=O) of the hydrazide group is typically observed downfield, around 166.4 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific chemical shifts influenced by the position of the nitrogen atom and the ether linkage. The methylene carbon (-CH₂-) signal appears in the aliphatic region, typically around 64.7 ppm.
Interactive Data Table: ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.30-8.50 (m) | Pyridinyl protons |
| ¹H | 9.80 (s) | NH₂ |
| ¹H | 2.45 (s) | CH₂ |
| ¹³C | 166.4 | C=O |
| ¹³C | 152.8, 143.1, 142.9, 129.5, 129.1, 128.9, 116.0, 114.8, 112.7, 112.2 | Pyridyl-C, Ar-C |
| ¹³C | 64.7 | CH₂ |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp band is typically observed in the region of 1643 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the hydrazide group. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups of the hydrazide moiety are visible as one or more bands in the range of 3200-3400 cm⁻¹. Specifically, a band around 3292 cm⁻¹ can be attributed to the N-H stretch. The N-H bending vibration often appears around 1528 cm⁻¹. The C-O-C stretching of the ether linkage is typically found in the 1200-1000 cm⁻¹ region. Additionally, bands corresponding to the C=N and C=C stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ range.
Interactive Data Table: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch | 3292 |
| C=O stretch | 1643 |
| N-H bend | 1528 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through the analysis of its fragmentation patterns.
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ is observed, confirming the molecular weight of the compound. For this compound (C₇H₉N₃O₂), the expected molecular weight is approximately 167.17 g/mol . chemenu.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond. The loss of small, stable molecules such as H₂O, N₂, and CO is also frequently observed. The pyridine ring itself can undergo characteristic fragmentation. For instance, a fragment corresponding to the pyridin-3-yloxy moiety might be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions.
The pyridine ring, with its conjugated π-system, is the primary chromophore responsible for the observed absorptions. Typically, two main absorption bands are seen in the UV region. These bands are often attributed to the π→π* transitions within the aromatic ring. The presence of the ether oxygen and the hydrazide group can influence the position and intensity of these absorption maxima (λ_max). For a related pyridine acetohydrazide derivative, absorption maxima were observed at 241 nm and 300 nm. mdpi.com
Elemental Analysis for Stoichiometric Composition Determination
Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of this compound.
For a compound with the molecular formula C₇H₉N₃O₂, the theoretical elemental composition can be calculated. The experimentally determined percentages of C, H, and N should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.
Interactive Data Table: Theoretical Elemental Composition of this compound (C₇H₉N₃O₂)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 50.29 |
| Hydrogen (H) | 5.43 |
| Nitrogen (N) | 25.14 |
| Oxygen (O) | 19.14 |
X-ray Diffraction (XRD) Studies for Solid-State Structural Determination
X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to determine the crystalline nature and phase purity of a solid material. This non-destructive method provides a unique fingerprint of a crystalline compound by analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the specific crystal lattice of the substance.
In the analysis of this compound, PXRD would be instrumental in confirming its crystalline state, identifying the specific polymorph (if any), and ensuring the absence of crystalline impurities. The diffraction peaks in a PXRD pattern correspond to the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). The position of the diffraction peaks (2θ) is related to the d-spacing (the distance between parallel planes of atoms in the crystal), while the intensity of the peaks is dependent on the atomic arrangement within these planes.
While specific experimental PXRD data for this compound is not available in the reviewed literature, the analysis of related hydrazone ligands and their metal complexes illustrates the application of this technique. For instance, in studies of other novel hydrazone ligands, PXRD patterns are recorded to confirm the crystalline nature of the synthesized compounds. nih.gov The diffractograms of these materials typically show a series of sharp peaks at specific 2θ angles, indicating a well-ordered crystalline structure. nih.gov
A hypothetical PXRD analysis of a pure, crystalline sample of this compound would be expected to exhibit a distinct set of diffraction peaks. The 2θ values, corresponding d-spacings, and relative intensities of these peaks would serve as a unique identifier for this specific crystalline phase.
To illustrate the type of data obtained from a PXRD experiment, the following table presents hypothetical data for a crystalline powder. This data includes the primary diffraction angles (2θ), the calculated d-spacings, and the relative intensities of the diffraction peaks.
Hypothetical Powder X-ray Diffraction Data
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 85 |
| 25.4 | 3.50 | 70 |
| 28.9 | 3.09 | 55 |
| 31.6 | 2.83 | 30 |
In practice, the experimental PXRD pattern of this compound would be compared to a simulated pattern if a single crystal structure has been determined. researchgate.net This comparison allows for the definitive identification of the bulk material's phase with the atomic arrangement solved from single-crystal X-ray diffraction. Any significant peaks present in the experimental pattern but absent in the simulated one would suggest the presence of a crystalline impurity or a different polymorphic form.
Furthermore, PXRD is crucial for monitoring phase transformations that may occur due to changes in temperature, pressure, or during the formulation process. The stability of the crystalline form of an active pharmaceutical ingredient is a critical quality attribute, and PXRD provides a direct means of assessing this. mdpi.com
Computational Chemistry and in Silico Investigations of 2 Pyridin 3 Yloxy Acetohydrazide and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of hydrazide derivatives. By approximating the electron density of a molecule, DFT methods can accurately predict various molecular properties. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G** or 6-311++G(d,p) to perform calculations, often in the gas phase, to model the behavior of a single molecule. epstem.netnih.gov
The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state) of the molecule. This process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For analogues of 2-(Pyridin-3-yloxy)acetohydrazide, such as nicotinic acid benzylidenehydrazide derivatives, DFT calculations have been used to determine these parameters. epstem.net The analysis of dihedral angles in these systems is crucial as it confirms the planarity or non-planarity of the molecule, which can significantly influence its electronic properties and biological activity. epstem.net In many hydrazone derivatives, an electronic delocalization across the molecule is observed, which is a key factor in their stability. epstem.net
For instance, in a study on a nicotinic hydrazide-based Schiff base, (N′,N‴Z)-N′,N‴-(1,2-diphenylethane-1,2-diylidene)di(nicotinohydrazide), the geometry was optimized using DFT at the B3LYP/6-311+G(d,p) level of theory. nih.gov Such calculations provide a detailed picture of the molecular architecture, which is fundamental for understanding its interactions with biological targets.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. epstem.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net For various nicotinic acid benzylidenehydrazide derivatives, the HOMO-LUMO gaps have been calculated to study their relative stabilities and reactivities. epstem.netepstem.net Analysis of these values indicates that the most stable isomers are those that are "harder" and possess larger HOMO-LUMO gaps. epstem.net
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Nicotinic Hydrazide Schiff Base Data derived from a study on (N′,N‴Z)-N′,N′,N‴-(1,2-diphenylethane-1,2-diylidene)di(nicotinohydrazide) using B3LYP/6-311+G(d,p).
| Parameter | Energy (eV) |
| EHOMO | -6.24 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.09 |
| Source: Adapted from reference nih.gov |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites. These maps illustrate the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red-colored regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack.
For analogues of this compound, MEP analysis has been employed to identify the most likely sites for intermolecular interactions. nih.gov In a nicotinic hydrazide Schiff base, for example, the MEP map revealed that the negative potential is concentrated around the oxygen atoms of the carbonyl groups, identifying them as prime sites for electrophilic interaction. nih.gov The regions around hydrogen atoms, in contrast, show a positive potential. nih.gov This information is particularly useful in drug design for understanding how a molecule might interact with a biological receptor.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger interactions.
NBO analysis of nicotinic acid derivatives reveals significant delocalization effects that contribute to their stability. nih.gov For instance, the interaction between the lone pair electrons of an oxygen atom and the antibonding orbital of an adjacent carbonyl group (n(O) → π*(C=O)) is a common and significant stabilizing interaction in these types of molecules.
Natural Population Analysis (NPA), often performed as part of an NBO calculation, determines the charge distribution on each atom. In studies of nicotinic acid benzylidenehydrazide derivatives, Mulliken charge analysis (a similar method) showed that oxygen atoms are generally more negatively charged than nitrogen atoms, suggesting they are more reactive towards electrophiles. epstem.net In a specific nicotinic hydrazide Schiff base, the Mulliken charges calculated via DFT showed that the oxygen atoms of the carbonyl groups carried significant negative charges. nih.gov
These parameters are calculated using the following equations based on Koopman's theorem:
I = -EHOMO
A = -ELUMO
χ = (I + A) / 2
μ = -(I + A) / 2
η = (I - A) / 2
S = 1 / η
ω = μ² / (2η)
These descriptors have been calculated for various nicotinic acid benzylidenehydrazide derivatives to compare their chemical reactivity. epstem.netepstem.net A higher value of chemical hardness (η) and a lower value of softness (S) are associated with greater molecular stability. epstem.net The electrophilicity index (ω) provides a measure of a molecule's ability to act as an electrophile.
Table 2: Global Reactivity Descriptors for an Analogous Nicotinic Hydrazide Schiff Base Data derived from a study on (N′,N‴Z)-N′,N′,N‴-(1,2-diphenylethane-1,2-diylidene)di(nicotinohydrazide) using B3LYP/6-311+G(d,p).
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.24 |
| Electron Affinity (A) | 2.15 |
| Electronegativity (χ) | 4.195 |
| Chemical Potential (μ) | -4.195 |
| Global Hardness (η) | 2.045 |
| Global Softness (S) | 0.489 |
| Electrophilicity Index (ω) | 4.29 |
| Source: Adapted from reference nih.gov |
A crucial validation of computational methods is the comparison of calculated spectroscopic data with experimental results. For hydrazide derivatives, this often involves comparing the calculated vibrational frequencies (FT-IR and Raman) with those obtained experimentally. DFT calculations can predict the vibrational modes of a molecule, and by applying a scaling factor, these can be brought into close agreement with experimental spectra.
In the study of a nicotinic hydrazide Schiff base, the calculated FT-IR spectrum at the B3LYP/6–311++G(d,p) level showed good agreement with the experimental spectrum. nih.gov For example, a weak band observed experimentally around 3349 cm⁻¹ was attributed to the N-H stretching vibration, and a sharp peak at 1663 cm⁻¹ corresponded to the C=O stretching of the carbonyl group, both of which were accurately predicted by the theoretical calculations. nih.gov Similarly, NMR chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net This correlation between theoretical and experimental data provides confidence in the accuracy of the computational model and its ability to predict other molecular properties.
Thermodynamic Property Investigations
Detailed experimental and computational studies specifically delineating the thermodynamic properties (such as enthalpy of formation, Gibbs free energy of formation, and entropy) of this compound are not extensively available in the reviewed literature. However, computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict these properties for new compounds. Such calculations would typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to obtain thermodynamic parameters at a given temperature and pressure. These theoretical values are crucial for understanding the compound's stability and reactivity.
Molecular Docking Studies and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a potential drug candidate against a specific biological target.
Identification of Putative Biological Targets and Binding Modes
Molecular docking simulations have been widely used to explore the inhibitory potential of various heterocyclic compounds, including those with hydrazide moieties, against several key protein targets implicated in disease.
KDM5A protein: The histone lysine (B10760008) demethylase KDM5A is a critical enzyme in epigenetics, and its inhibition is a promising strategy for cancer therapy. The active site is well-conserved, making the design of selective inhibitors challenging. nih.gov Docking studies for potential inhibitors focus on interactions with the α-ketoglutarate cofactor binding site and a nearby noncatalytic cysteine (Cys481), which can be targeted for covalent modification. nih.gov Analogues are often designed to chelate the active site Fe(II) ion and form hydrogen bonds with key residues.
HDACs-2: Histone deacetylase 2 (HDAC2) is a major target in cancer and neurological disorders. nih.govjocpr.com Docking studies of inhibitors into the HDAC2 active site (e.g., PDB ID: 3MAX, 4LXZ) are common. nih.govjocpr.comresearchgate.net The binding mode for many inhibitors, particularly those containing a zinc-binding group like a hydroxamic acid or 2-aminobenzamide, involves the coordination of the zinc ion in the catalytic pocket. nih.govnih.govmdpi.com The ligand typically occupies a narrow, tubular channel, forming hydrogen bonds with histidine and aspartate residues. jocpr.com
HIV-1 RT: HIV-1 Reverse Transcriptase (RT) is a cornerstone target for antiretroviral therapy. nih.govnih.gov It possesses both polymerase and RNase H active sites. nih.govnih.gov Docking studies against HIV-1 RT (e.g., PDB ID: 1REV) help in identifying compounds that can bind to either the nucleoside/non-nucleoside binding sites of the polymerase domain or the RNase H active site. nih.gov Dual inhibitors targeting both RT and integrase are also being explored. nih.gov
Aurora A Kinase: As a key regulator of mitosis, Aurora A kinase is a significant target in oncology. ekb.egnih.govmdpi.com Docking studies against its ATP-binding pocket (e.g., PDB ID: 4JBO, 1MQ4) are used to predict the binding affinity of potential inhibitors. ekb.egmdpi.com Successful binding typically involves the formation of hydrogen bonds with the hinge region residues (e.g., Ala213) and hydrophobic interactions within the pocket. mdpi.com
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-established target in cancer treatment. nih.govnih.gov In silico docking is performed on the ATP-binding site of EGFR to identify inhibitors that can block its signaling pathway. nih.gov Key interactions often involve hydrogen bonding with the hinge region residue Met793 and hydrophobic interactions with surrounding residues. nih.gov
Topoisomerase Enzyme: DNA topoisomerases, such as Topoisomerase II, are vital enzymes for managing DNA topology and are targets for anticancer drugs. nih.govnih.gov Docking studies on Topoisomerase II (e.g., PDB ID: 3QX3) investigate how small molecules can stabilize the DNA-enzyme cleavage complex, leading to cell death. nih.gov Interactions with the DNA strands and key amino acid residues at the binding site are crucial for inhibitory activity. nih.gov
Table 1: Putative Biological Targets and Key Interacting Residues for Analogous Compounds
| Target Protein | PDB ID | Key Interacting Residues for Known Inhibitors | Reference |
|---|---|---|---|
| Aurora A Kinase | 4JBO | Glu181, Ala213 | ekb.eg |
| HDAC2 | 3MAX, 4LXZ | Histidine, Aspartate, Zinc ion | nih.govjocpr.com |
| EGFR Tyrosine Kinase | - | Met793 | nih.gov |
| DNA Topoisomerase IIβ | 3QX3 | Met782, DC-8, DC-11, DA-12 | nih.gov |
| HIV-1 Reverse Transcriptase | 1REV | Varies by binding site | nih.gov |
| KDM5A | - | Cys481, Fe(II) ion | nih.gov |
Characterization of Non-Covalent Interactions
The stability of the ligand-protein complex is determined by a variety of non-covalent interactions.
Hydrogen Bonding: This is a critical interaction for specificity and affinity. In docking studies, the hydrazide moiety of a ligand like this compound is a potent hydrogen bond donor and acceptor. For instance, in HDAC inhibitors, hydrogen bonds are formed with the side chains of catalytically important residues. nih.gov Similarly, for Aurora A kinase inhibitors, hydrogen bonds with the backbone of the hinge region are a hallmark of potent binders. nih.gov
Hydrophobic and Stacking Interactions: The pyridine (B92270) ring of the compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Furthermore, π-π stacking or π-cation interactions between the aromatic pyridine ring and residues like phenylalanine, tyrosine, or histidine are commonly observed, contributing significantly to the binding energy. nih.gov For example, in Aurora A kinase, hydrophobic contacts help anchor the inhibitor within the active site. nih.gov
Non-Covalent Interaction (NCI) Analysis in Crystal and Molecular Structures
To gain a deeper understanding of the intermolecular forces that govern the crystal packing of a compound, several computational tools are employed.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. nih.govnih.govnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds. nih.gov This analysis provides a visual representation of how molecules interact with their neighbors in a crystalline environment. nih.govlupinepublishers.com
2D-Fingerprint Plots
Derived from the Hirshfeld surface, 2D-fingerprint plots provide a quantitative summary of all intermolecular contacts in the crystal. nih.govresearchgate.netcrystalexplorer.net These plots display the combination of de (distance to the nearest nucleus exterior to the surface) and di (distance to the nearest nucleus interior to the surface) for each point on the surface. researchgate.net The plots can be decomposed to show the relative contribution of specific types of contacts, such as H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions, to the total Hirshfeld surface area. nih.govresearchgate.netnih.govresearchgate.net This allows for a detailed statistical understanding of the crystal packing forces. For example, in many organic crystals, H···H contacts are the most abundant, often contributing over 40% of the total interactions. nih.govnih.gov
Table 2: Example Contribution of Intermolecular Contacts from Fingerprint Plots of Related Compounds
| Interaction Type | Percentage Contribution (%) | Reference |
|---|---|---|
| H···H | 62.6 | nih.gov |
| O···H/H···O | 43.1 | nih.gov |
| C···H/H···C | 15.8 | nih.gov |
| N···H/H···N | 20.5 | researchgate.net |
| H···H | 39.7 | researchgate.net |
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions in real space. Based on the electron density and its derivatives, the RDG analysis can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). The results are often visualized as 3D isosurfaces colored according to the nature of the interaction, providing a clear and intuitive picture of the bonding patterns within a molecule and between molecules.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid |
| Entinostat (MS-275) |
| Mocetinostat |
| CI994 |
| RGFP-966 |
Structure Activity Relationship Sar Analysis for 2 Pyridin 3 Yloxy Acetohydrazide and Its Analogues
Impact of Substituent Modifications on Biological Activity Profiles
The nature and position of substituents on the aromatic rings and modifications to the hydrazide moiety of 2-(pyridin-3-yloxy)acetohydrazide analogues have a profound impact on their biological activity. Research has demonstrated that even minor changes can lead to significant variations in potency and selectivity across different therapeutic targets.
In the context of antimicrobial activity, the introduction of certain functional groups on a benzene (B151609) ring attached to a related acetohydrazide scaffold has been shown to enhance efficacy. For instance, the presence of hydroxyl (–OH) and amino (–NH2) groups can lead to an increase in both antimicrobial and antifungal activities. nih.gov Specifically, the hydroxyl group has been observed to boost the inhibitory activity against Staphylococcus aureus, Streptococcus pyogenes, Proteus vulgaris, and Pseudomonas aeruginosa. nih.gov Conversely, the incorporation of halogen or nitro (–NO2) groups on the benzene ring tends to result in the least active compounds. nih.gov
When the core structure is modified, for example in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the nature of the substituent on the benzene ring of the N'-ylidenehydrazide is a key determinant of antimicrobial potency. nih.govnih.gov Derivatives featuring a 4-aminophenyl, 4-hydroxyphenyl, or 2,5-dihydroxyphenyl group have been identified as being more potent than other analogues in the series. nih.gov
In the realm of anticancer research, a series of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivatives were synthesized and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. nih.govresearchgate.net The results indicated that the nature of the substituent played a crucial role in determining the cytotoxic potency. One particular derivative demonstrated significantly higher activity compared to the reference drug doxorubicin. nih.govresearchgate.net
Furthermore, in the development of anti-HIV agents, a series of 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives were designed and synthesized. researchgate.net Biological evaluation revealed that specific substitutions were critical for inhibitory activity against the HIV-1 strain IIIB, with the most active analogue exhibiting an EC50 value of 8.18 μM. researchgate.net
The following table summarizes the impact of various substituent modifications on the biological activity of this compound analogues based on findings from the literature.
| Core Scaffold | Substituent/Modification | Biological Activity | Effect | Reference |
| Benzene-substituted acetohydrazide | -OH, -NH2 groups on benzene ring | Antimicrobial, Antifungal | Increased activity | nih.gov |
| Benzene-substituted acetohydrazide | Halogen, -NO2 groups on benzene ring | Antimicrobial | Decreased activity | nih.gov |
| N'-[1-(phenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 4-aminophenyl, 4-hydroxyphenyl, 2,5-dihydroxyphenyl | Antimicrobial | More potent than other analogues | nih.gov |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | Specific un-named derivative (7c) | Cytotoxic (MCF-7) | More effective than doxorubicin | nih.govresearchgate.net |
| 2-(pyridin-3-yloxy)acetamide | Specific un-named derivative (Ij) | Anti-HIV-1 | Most active in series (EC50 = 8.18 μM) | researchgate.net |
Influence of Pyridine (B92270) Nitrogen Position on Pharmacological Outcomes
The position of the nitrogen atom within the pyridine ring is a critical determinant of the pharmacological properties of pyridinyloxy acetohydrazide analogues. The basicity and hydrogen bonding capacity of the pyridine nitrogen, which vary with its location (positions 2, 3, or 4), can significantly influence how the molecule interacts with its biological target. researchgate.net The pyridine nucleus is a well-established "privileged structural motif" in drug design, and its orientation within a molecule is a key consideration for medicinal chemists. researchgate.net
While direct comparative studies systematically evaluating the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of acetohydrazide derivatives are not extensively detailed in the provided context, the fundamental principles of medicinal chemistry underscore the importance of this structural feature. The position of the nitrogen atom affects the electronic distribution within the pyridine ring, which in turn influences its pKa, dipole moment, and potential for intermolecular interactions such as hydrogen bonds and π-π stacking. These interactions are often crucial for the binding of a ligand to its receptor.
Conformational Analysis and Isomerism in Relation to Biological Efficacy
The three-dimensional structure and the potential for different isomeric forms are crucial factors governing the biological efficacy of this compound and its analogues. Conformational analysis, which examines the spatial arrangement of atoms in a molecule, and isomerism, which deals with compounds having the same molecular formula but different structures, are key to understanding how these molecules interact with biological systems.
For derivatives of acetohydrazide that are converted to hydrazones, the potential for E/Z isomerism arises around the newly formed C=N double bond. The specific geometry of the isomer can significantly impact biological activity, as one isomer may fit into a receptor's binding site more effectively than the other. For example, in a series of related hydrazones, the formation of both E and Z isomers was observed. researchgate.net
The flexibility of the acetohydrazide linker also allows for various conformations. The rotational freedom around the single bonds in the molecule, such as the O-CH2 and CH2-C(O) bonds, can lead to different spatial arrangements of the pyridyloxy and hydrazide groups. These conformational preferences can be influenced by intramolecular hydrogen bonding and steric interactions. A study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which share the pyridin-3-yloxy motif, employed three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis to understand the impact of steric and electrostatic fields on biological activity. scispace.com This highlights the importance of the molecule's three-dimensional properties in determining its pharmacological effects.
In essence, the specific conformation adopted by a molecule upon binding to its target is often the biologically active one. Therefore, understanding the conformational landscape and the energetic barriers between different conformations is essential for rational drug design.
Coordination Chemistry and Metal Complexes of 2 Pyridin 3 Yloxy Acetohydrazide and Its Derivatives
Ligand Properties of the Acetohydrazide Moiety in Metal Complexation
The acetohydrazide group (-C(O)NHNH2) is a key functional group in the design of versatile ligands. Its coordination behavior is primarily characterized by its ability to exist in keto-enol tautomeric forms, which dictates its binding mode with metal ions. In its solid state and in solution, the ligand typically exists in the keto form. However, upon complexation, it often undergoes enolization.
The acetohydrazide moiety commonly acts as a bidentate ligand. at.ua Coordination typically occurs through the carbonyl oxygen atom and the nitrogen atom of the primary amine (-NH2) group, resulting in the formation of a stable five-membered chelate ring. at.ua Studies on various hydrazide derivatives have shown that in a neutral medium, the ligand coordinates in its keto form. In an alkaline medium, the ligand may deprotonate and coordinate in its enol form (-C(OH)=N-NH2), acting as a monobasic bidentate ligand. koreascience.kr
In some cases, the entire 2-(pyridin-3-yloxy)acetohydrazide molecule can act as a tridentate ligand, involving the pyridinic nitrogen, the carbonyl oxygen, and the amino nitrogen in coordination. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of other coordinating anions or solvent molecules. koreascience.kr For instance, spectral data of metal complexes with related acetohydrazide ligands have indicated coordination through the ketonic or enolic carbonyl oxygen and the azomethine nitrogen atom. koreascience.kr
Synthesis of Metal Complexes (e.g., with Zn(II), Ni(II), Cr(III), Co(II), Cu(II), Mn(III), Fe(III), Pd(II), Cu(I), Ru(III), VO2+, UO22+)
Metal complexes of this compound and its derivatives are generally synthesized by reacting the ligand with a suitable metal salt in a specific molar ratio in an appropriate solvent. The most common method involves the direct reaction of the ligand and a metal salt, often under reflux, to facilitate the formation of the complex. koreascience.krresearchgate.net
A general synthetic procedure involves dissolving the acetohydrazide ligand in a solvent like ethanol (B145695) or methanol. A solution of the corresponding metal salt (e.g., chlorides, acetates, or sulfates) in the same solvent is then added dropwise to the ligand solution. researchgate.netmdpi.com The mixture is typically refluxed for several hours to ensure the completion of the reaction. researchgate.net The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. researchgate.net
The stoichiometry of the resulting complexes, typically 1:1 or 1:2 (Metal:Ligand), can be controlled by the molar ratio of the reactants. nih.gov For example, 1:1 metal-to-ligand ratio complexes have been successfully synthesized with Cu(II), Co(II), Ni(II), and Zn(II) acetate (B1210297) salts. nih.gov A variety of metal ions have been successfully complexed with acetohydrazide-type ligands, as detailed in the table below.
Table 1: Examples of Synthesized Metal Complexes with Acetohydrazide Derivatives
| Metal Ion | Precursor Salt Example | Solvent | Reference(s) |
|---|---|---|---|
| Zn(II) | Zinc chloride, Zinc acetate | Ethanol, Dioxane | mdpi.comnih.gov |
| Ni(II) | Nickel(II) chloride hexahydrate, Nickel(II) acetate | Ethanol, Dioxane | researchgate.netmdpi.comnih.gov |
| Cr(III) | Chromium(III) chloride | Ethanol | mdpi.com |
| Co(II) | Cobalt(II) chloride hexahydrate, Cobalt(II) acetate | Ethanol, Dioxane | researchgate.netmdpi.comnih.gov |
| Cu(II) | Copper(II) chloride hexahydrate, Copper(II) acetate | Ethanol, Dioxane | researchgate.netmdpi.comnih.gov |
| Mn(III) | Manganese(III) chloride | Ethanol | mdpi.com |
| Fe(III) | Iron(III) chloride | Ethanol | koreascience.krmdpi.com |
| Ru(III) | Ruthenium(III) chloride | Not Specified | koreascience.krnih.gov |
| UO2(II) | Uranyl acetate | Not Specified | koreascience.kr |
Advanced Characterization Techniques for Metal Complexes (e.g., Spectroscopic Methods, Powder X-ray Diffraction, Thermal Analysis)
A suite of advanced analytical techniques is employed to elucidate the structure, stoichiometry, and coordination behavior of the metal complexes of this compound.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: FT-IR spectroscopy is crucial for determining the coordination sites of the ligand. A significant shift in the vibrational frequencies of the C=O (carbonyl) and N-H (amine) groups in the complex spectrum compared to the free ligand spectrum indicates their involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)). mdpi.comnih.gov Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation. However, this technique is not suitable for paramagnetic complexes like those of Cu(II), Co(II), and Ni(II). nih.gov
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral). koreascience.krresearchgate.net
Mass Spectrometry: This technique helps in confirming the molecular weight and stoichiometry of the complexes. nih.gov
Powder X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline or amorphous nature of the synthesized complexes. The diffraction patterns of the complexes are compared with that of the free ligand. Different peak patterns indicate the formation of a new crystalline structure upon complexation. ekb.eg Some studies have shown that while the parent ligands are crystalline, the resulting metal complexes can be either crystalline or amorphous. ekb.eg
Thermal Analysis (TGA/DTG): Thermogravimetric analysis (TGA) and its derivative (DTG) are used to study the thermal stability of the metal complexes and to confirm the presence of coordinated or lattice water molecules. The decomposition pattern provides information about the composition of the complex, with the final residue often being the corresponding metal oxide. koreascience.krekb.eg
Table 2: Characterization Techniques and Key Findings
| Technique | Information Obtained | Typical Observations | Reference(s) |
|---|---|---|---|
| FT-IR Spectroscopy | Identification of coordination sites | Shift in ν(C=O) and ν(N-H) bands; Appearance of ν(M-O) and ν(M-N) bands. | koreascience.krresearchgate.netnih.gov |
| NMR Spectroscopy | Structural confirmation of diamagnetic complexes | Shift in proton and carbon signals upon complexation. | mdpi.comnih.govnih.gov |
| UV-Visible Spectroscopy | Geometry of the complex | d-d electronic transitions indicating octahedral or other geometries. | koreascience.krresearchgate.net |
| Powder XRD | Crystalline nature | Different diffraction patterns for ligand and complexes. | ekb.eg |
| Thermal Analysis (TGA) | Thermal stability, presence of water | Multi-step decomposition, final residue corresponds to metal oxide. | koreascience.krekb.eg |
Biological Activities of Metal Complexes (e.g., Enhanced Antimicrobial Efficacy, Anti-inflammatory Effects)
A significant driver for the synthesis of metal complexes with hydrazide-based ligands is the potential for enhanced biological activity compared to the free ligand. Chelation can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes.
Enhanced Antimicrobial Efficacy: Numerous studies have demonstrated that the metal complexes of acetohydrazide derivatives exhibit significantly greater antimicrobial activity than the free ligand. researchgate.netmdpi.comjocpr.com This enhancement is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex and allowing it to penetrate the lipid layer of the microorganism more effectively. jocpr.com
Antibacterial Activity: Complexes of Cu(II), Ni(II), Co(II), and Fe(III) with pyridine (B92270) acetohydrazide derivatives have shown potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. koreascience.krmdpi.com In some cases, the Ni(II) complex was found to be the most effective antibacterial agent among a series of tested metal complexes. mdpi.com
Antifungal Activity: These complexes have also been tested against fungi such as C. albicans and A. flavus. mdpi.com Generally, the antibacterial efficacy is reported to be higher than the antifungal activity. mdpi.com The Fe(III) complex of one acetohydrazide derivative showed notable antifungal effects against Aspergillus niger. koreascience.kr
Anti-inflammatory Effects: The anti-inflammatory potential of metal complexes is an area of growing interest. While direct studies on the anti-inflammatory effects of this compound complexes are limited, related research on metal complexes with anti-inflammatory agents provides a basis for their potential in this area. For instance, silver(I) complexes with anti-inflammatory ligands have been shown to interact with the enzyme lipoxygenase (LOX), which is involved in the inflammatory pathway, and modulate its activity. nih.gov This suggests that metal complexation could be a viable strategy to develop new anti-inflammatory agents. The pyridine and hydrazide moieties themselves are present in various biologically active compounds, and their coordination to metal ions could modulate their interaction with biological targets involved in inflammation. nih.gov
Future Research Directions and Potential Applications in Chemical and Medicinal Sciences
Exploration of Novel Derivatization Pathways and Scaffold Diversity
The future of drug discovery is intrinsically linked to the exploration of chemical diversity. The 2-(pyridin-3-yloxy)acetohydrazide scaffold is particularly amenable to a wide array of chemical modifications, offering numerous pathways for the creation of novel derivatives. The hydrazide functional group is a key handle for derivatization, readily reacting with various electrophilic reagents.
Future research should systematically explore these derivatization pathways. For instance, condensation reactions with a diverse library of aldehydes and ketones can yield a wide range of hydrazone derivatives. hygeiajournal.com These reactions are often straightforward and can be performed under mild conditions, allowing for the rapid generation of a multitude of new compounds. The resulting hydrazones possess an azomethine group (-NHN=CH-), which is a pharmacophore known to contribute to a variety of biological activities. nih.gov
Furthermore, the hydrazide moiety can serve as a precursor for the synthesis of various heterocyclic rings, which are prevalent in many approved drugs. mdpi.com Cyclization reactions with appropriate reagents can lead to the formation of five- and six-membered heterocycles such as:
Pyrazoles
Oxadiazoles
Thiadiazoles
Triazoles
This approach significantly expands the chemical space that can be explored, leading to compounds with potentially novel mechanisms of action. The pyridine (B92270) ring itself can also be a site for modification, although this is often more challenging. Substitutions on the pyridine ring could modulate the electronic properties and steric bulk of the molecule, which in turn could influence its binding affinity to biological targets.
The systematic exploration of these derivatization pathways will lead to the creation of a diverse library of compounds. High-throughput screening of these libraries against various biological targets will be a crucial step in identifying new lead compounds for drug development.
| Derivatization Strategy | Reagents | Resulting Compound Class | Potential Biological Activities |
| Condensation | Aldehydes, Ketones | Hydrazones | Antimicrobial, Anticancer, Anti-inflammatory |
| Cyclization | Dicarbonyl compounds, Carbon disulfide | Pyrazoles, Oxadiazoles, Thiadiazoles | Antifungal, Antiviral, Antitubercular |
| Acylation | Acyl chlorides, Anhydrides | N-Acylhydrazides | Analgesic, Anticonvulsant |
In-depth Mechanistic Investigations of Observed Biological Activities
While the synthesis of novel derivatives is a critical first step, a thorough understanding of their mechanism of action is paramount for their development into effective therapeutic agents. Many derivatives of acetohydrazide have shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov However, the precise molecular mechanisms underlying these activities often remain to be fully elucidated.
Future research should focus on in-depth mechanistic studies to unravel how these compounds exert their biological effects. For compounds exhibiting antimicrobial activity, studies could investigate their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. For instance, some hydrazide derivatives have been shown to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis. nih.gov
In the context of anticancer activity, research could focus on identifying the specific cellular pathways that are modulated by these compounds. This could involve investigating their effects on:
Cell cycle progression: Do the compounds arrest the cell cycle at specific checkpoints?
Apoptosis: Do they induce programmed cell death in cancer cells?
Signal transduction pathways: Do they inhibit key signaling molecules that are often dysregulated in cancer?
It has been suggested that some pyridine-containing compounds can interact with DNA and various enzymes and proteins. mdpi.com Techniques such as enzyme inhibition assays, western blotting to analyze protein expression, and DNA binding studies can provide valuable insights into the molecular targets of these compounds. Furthermore, investigating the antioxidant properties of these molecules could be another avenue of research, as the hydrazide moiety can be involved in scavenging free radicals. nih.gov A detailed understanding of the mechanism of action is essential for optimizing the structure of these compounds to enhance their potency and selectivity.
Integration of Advanced Computational Techniques for Rational Drug Design
The integration of computational methods into the drug discovery process has revolutionized the way new therapeutic agents are designed. auctoresonline.org These in-silico techniques can significantly accelerate the identification and optimization of lead compounds, saving both time and resources. For the this compound scaffold, computational approaches can be instrumental in guiding the synthesis of new derivatives with improved biological activity.
Molecular docking is a powerful tool that can be used to predict the binding mode of a ligand within the active site of a target protein. By understanding these interactions, researchers can design modifications to the scaffold that are likely to enhance binding affinity. This rational design approach is more efficient than the traditional trial-and-error method of synthesizing and testing compounds.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key structural features that are important for activity, QSAR models can be used to predict the activity of yet-to-be-synthesized compounds. This allows researchers to prioritize the synthesis of compounds that are most likely to be active.
In addition to predicting biological activity, computational tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. auctoresonline.org This is a critical aspect of drug development, as poor pharmacokinetic properties are a major cause of drug failure in clinical trials. By identifying potential liabilities early in the discovery process, researchers can focus their efforts on compounds with a higher probability of success.
The synergy between computational and experimental approaches will be key to unlocking the full therapeutic potential of the this compound scaffold. Computational predictions can guide the synthetic efforts, while experimental results can be used to refine and validate the computational models.
| Computational Technique | Application in Drug Design |
| Molecular Docking | Predicts binding mode and affinity to target proteins. |
| QSAR | Correlates chemical structure with biological activity. |
| ADME Prediction | Predicts pharmacokinetic properties of new compounds. |
| Molecular Dynamics | Simulates the dynamic behavior of ligand-protein complexes. |
Development of Highly Selective Agents for Specific Biological Targets
A major goal in modern drug discovery is the development of agents that are highly selective for their intended biological target. nih.gov Selectivity is crucial for minimizing off-target effects and reducing the risk of adverse drug reactions. The this compound scaffold provides a foundation for the development of such selective agents.
By leveraging the knowledge gained from derivatization studies, mechanistic investigations, and computational modeling, future research can focus on designing and synthesizing compounds that exhibit high selectivity for a particular enzyme, receptor, or other biological target. For example, if a derivative is found to inhibit a specific kinase that is overexpressed in a particular type of cancer, further modifications can be made to enhance its selectivity for that kinase over other closely related kinases.
This can be achieved by exploiting subtle differences in the active sites of the target proteins. Computational modeling can be used to identify regions of the active site that are unique to the target of interest, and the scaffold can then be modified to include functional groups that interact specifically with these regions.
The development of highly selective agents is an iterative process that involves cycles of design, synthesis, and biological evaluation. The combination of rational design principles with a diverse synthetic toolkit will be essential for success. The ultimate goal is to develop novel therapeutic agents based on the this compound scaffold that are not only potent but also have a favorable safety profile due to their high selectivity. This targeted approach holds great promise for the treatment of a wide range of diseases, from infectious diseases to cancer.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 2-(Pyridin-3-yloxy)acetohydrazide and its derivatives, and how are they validated? A: The compound is typically synthesized via hydrazinolysis of ester precursors. For example:
- Step 1: React ethyl 2-(pyridin-3-yloxy)acetate with hydrazine hydrate in ethanol under reflux (6–8 hours) to yield the hydrazide core .
- Step 2: Derivatize the hydrazide via condensation with aldehydes (e.g., benzaldehyde, 4-methylbenzylidene) in acetic acid to form Schiff base derivatives .
- Validation: Structures are confirmed using elemental analysis (CHNS), , , and mass spectrometry. Purity is assessed via HPLC .
Basic Biological Activity Screening
Q: What assays are commonly used to evaluate the antioxidant and antibacterial activities of this compound derivatives? A:
- Antioxidant Activity:
- Antibacterial Activity:
- Agar Diffusion Method: Tests against Gram-negative (e.g., E. coli) and Gram-positive bacteria. Zones of inhibition (mm) are reported for active derivatives (e.g., pyridinylmethylene-substituted analogs) .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the hydrazide core influence biological activity, and what contradictions exist in experimental data? A:
- Key Findings:
- Actoprotective Effects: 4-Chlorobenzylidene or 2,3-dimethoxybenzylidene substituents retain actoprotective activity (e.g., reduced fatigue in rat models), while benzylidene or nitro-substituted analogs show diminished effects .
- Antibacterial Selectivity: Pyridin-3-ylmethylene substituents enhance activity against Xanthomonas campestris, but 4-methylbenzylidene derivatives are less potent .
- Contradictions: Substituted benzylidene groups may improve one activity (e.g., antioxidant) while reducing another (e.g., actoprotective), necessitating multi-parametric optimization .
Thermal Stability and Decomposition Pathways
Q: What methodologies are used to study the thermal stability of this compound derivatives? A:
- Techniques:
- Simultaneous Thermal Analysis (STA): Combines thermogravimetry (TGA) and differential scanning calorimetry (DSC) to analyze melting points, pyrolysis, and oxidative decomposition .
- Mechanistic Insights: Derivatives decompose via cleavage of the hydrazide C–N bond followed by pyridine ring degradation. Thermal stability correlates with electron-withdrawing substituents .
Data Contradiction Analysis in Biological Screening
Q: How can researchers resolve discrepancies between in vitro and in vivo activity data for hydrazide derivatives? A:
- Case Study: Derivatives showing high DPPH scavenging in vitro may lack in vivo actoprotective effects due to poor bioavailability or metabolic instability .
- Methodology:
Advanced Computational Modeling
Q: How can QSAR models guide the design of novel this compound analogs? A:
- Model Parameters:
- Validation: Consensus models with and predictive are used to prioritize analogs for synthesis .
Mechanistic Insights into Enzyme Inhibition
Q: What experimental approaches elucidate the MAO inhibitory activity of hydrazide derivatives? A:
- Fluorometric Assays: Measure MAO-A/MAO-B inhibition using kynuramine as a substrate. IC values are determined for derivatives like benzoxazolinone-acetohydrazide hybrids .
- Structural Requirements: Electron-deficient aromatic rings and hydrophobic substituents enhance binding to the MAO active site .
Green Chemistry Considerations
Q: How can synthetic routes for this compound be optimized for sustainability? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
